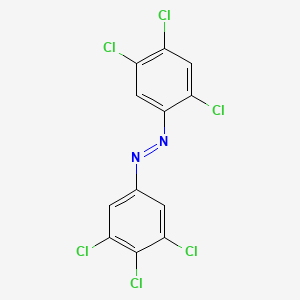
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes two trichlorophenyl groups attached to the azo linkage, which can influence its chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives (such as 2,4,5-trichloroaniline) are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aniline derivative (such as 3,4,5-trichloroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems and automated monitoring to optimize production efficiency.
化学反应分析
Types of Reactions
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo linkage can be reduced to form hydrazo compounds or amines.
Substitution: The trichlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted trichlorophenyl derivatives.
科学研究应用
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact mechanism can be elucidated through experimental studies and computational modeling.
相似化合物的比较
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)-2-(3,4-Dichlorophenyl)diazene
- (E)-1-(2,5-Dichlorophenyl)-2-(3,5-Dichlorophenyl)diazene
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,6-Trichlorophenyl)diazene
Uniqueness
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity, stability, and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
923027-12-7 |
|---|---|
分子式 |
C12H4Cl6N2 |
分子量 |
388.9 g/mol |
IUPAC 名称 |
(2,4,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-6-3-8(15)11(4-7(6)14)20-19-5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI 键 |
ZUOKBPGOHHXDSY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


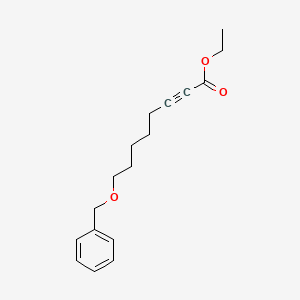

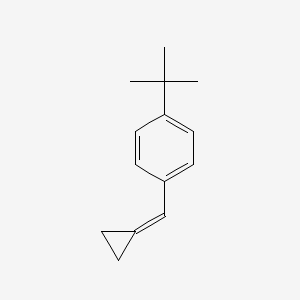

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
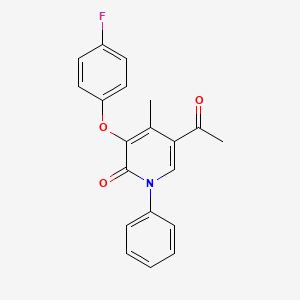
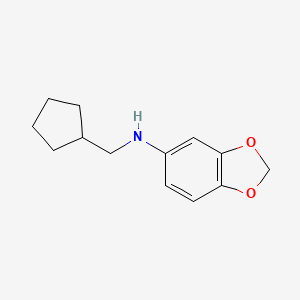
![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

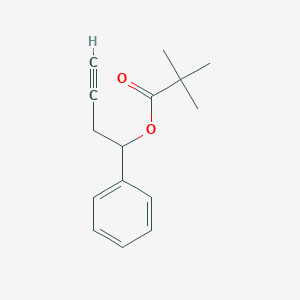
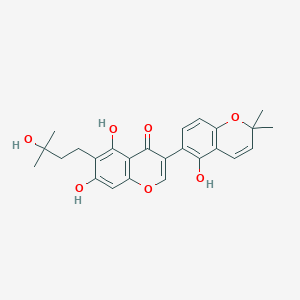
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
![(2S)-2-[1-(2-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B14178804.png)
